

# Application Notes and Protocols for the Detection of Solvent Red 135

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Solvent Red 135	
Cat. No.:	B034295	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Solvent Red 135, also known by its Colour Index name C.I. 564120, is a synthetic pyrroloquinoline solvent dye.[1] It is widely used for coloring a variety of materials, including plastics (such as polystyrene, PET, and ABS), coatings, and inks, due to its vibrant red hue, high thermal stability, and good lightfastness.[2][3] This document provides detailed application notes and protocols for the analytical detection of Solvent Red 135 in various matrices, catering to the needs of researchers, scientists, and professionals in drug development who may encounter this compound. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis, and UV-Visible (UV-Vis) Spectroscopy for preliminary identification.

# **Analytical Techniques**

A summary of the primary analytical techniques for the detection and quantification of **Solvent Red 135** and its potential impurities is presented below.



Technique	Application	Key Features
HPLC-UV/DAD	Quantification of Solvent Red 135 in various matrices.	High sensitivity and selectivity for quantitative analysis.
GC-MS	Identification and quantification of volatile and semi-volatile impurities, particularly hexachlorobenzene (HCB).	High sensitivity and specificity for impurity profiling.
UV-Vis Spectroscopy	Preliminary identification and determination of maximum absorption wavelength (λmax).	Simple, rapid, and cost- effective screening method.

# High-Performance Liquid Chromatography (HPLC) Analysis of Solvent Red 135

HPLC coupled with a UV or Diode-Array Detector (DAD) is a robust method for the quantitative analysis of **Solvent Red 135**.[4]

## **Experimental Protocol: HPLC-UV/DAD**

- 1. Sample Preparation:
- For Plastic Matrices (e.g., PET, Polystyrene):
  - Weigh approximately 1 gram of the finely ground plastic sample into a glass vial.
  - Add 10 mL of a suitable solvent such as dichloromethane or chloroform to dissolve the polymer.[5]
  - Once dissolved, precipitate the polymer by slowly adding an anti-solvent like methanol.
  - Centrifuge the mixture and collect the supernatant containing the dissolved Solvent Red
     135.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.

## Methodological & Application





 Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.45 μm syringe filter before injection.

#### • For Lubricating Oils:

- Perform matrix solid-phase dispersion by mixing 1 gram of the oil sample with a solidphase dispersing agent (e.g., wheat bran).
- Conduct ultrasonic extraction with an organic solvent (e.g., acetonitrile) twice for 15-25 minutes each.[6]
- Centrifuge the extract to remove any residues and filter the supernatant through a 0.22 μm filter.[6]

#### For Inks:

- Dilute a known weight of the ink sample in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration within the calibration range.[1]
- Vortex the mixture to ensure homogeneity.
- Filter the diluted sample through a 0.45 μm syringe filter prior to HPLC analysis.

#### 2. HPLC Conditions:



Parameter	Condition 1: General Purpose	Condition 2: Alternative
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)[4]	Newcrom R1 reverse-phase column[7]
Mobile Phase	A: Water, B: Acetonitrile[4]	A: Water with 0.1% Phosphoric Acid, B: Acetonitrile[7]
Gradient	0-2 min: 50% B, 2-15 min: 50- 100% B, 15-20 min: 100% B, 20-25 min: 50% B	Isocratic or Gradient (to be optimized based on sample matrix)
Flow Rate	1.0 mL/min	1.0 mL/min
Injection Volume	10 μL	10 μL
Column Temperature	30 °C	30 °C
Detection	UV/DAD at the λmax of Solvent Red 135 (e.g., ~550 nm)	UV/DAD at the λmax of Solvent Red 135

#### 3. Quantitative Data:

The following table summarizes typical performance characteristics for the HPLC analysis of dyes. Note that specific values for **Solvent Red 135** should be determined during method validation.

Parameter	Expected Range/Value
Linearity (r²)	> 0.995
Limit of Detection (LOD)	To be determined experimentally (typically in the low ng/mL range)
Limit of Quantification (LOQ)	To be determined experimentally (typically in the mid-to-high ng/mL range)
Recovery (%)	85 - 115%
Precision (%RSD)	< 5%



Note: LOD and LOQ can be estimated from the calibration curve using the formulas LOD = 3.3 \* (Standard Deviation of the Response / Slope) and LOQ = 10 \* (Standard Deviation of the Response / Slope).

# Workflow for HPLC Analysis of Solvent Red 135 in Plastics



Click to download full resolution via product page

Caption: Workflow for the preparation and HPLC analysis of **Solvent Red 135** from a plastic matrix.

# Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in **Solvent Red 135**, with a particular focus on the regulated substance hexachlorobenzene (HCB).[1][2]

# **Experimental Protocol: GC-MS for HCB Analysis**

- 1. Sample Preparation:
- Accurately weigh approximately 100 mg of the Solvent Red 135 sample into a vial.
- Add 10 mL of a suitable solvent, such as toluene or a mixture of acetone and hexane (1:1 v/v).
- Use ultrasonic extraction for 15-20 minutes to ensure complete dissolution and extraction of HCB.



- If necessary, perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., primary secondary amine - PSA) to remove polar interferences.
- Filter the extract through a  $0.45~\mu m$  syringe filter into a GC vial.

#### 2. GC-MS Conditions:

Parameter	Condition
GC System	Agilent 7890A or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent
Injector Temperature	280 °C
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injection Volume	1 μL (splitless)
MS System	Agilent 5975C or equivalent
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z) for HCB	284, 286, 282

#### 3. Quantitative Data for HCB Analysis:

Parameter	Reported Value
Detection Limit (LOD)	0.05 mg/kg[1]
Relative Standard Deviation (RSD)	3.3%[1]
Recovery (%)	High recovery reported[1]

## Workflow for GC-MS Analysis of HCB in Solvent Red 135





Click to download full resolution via product page

Caption: Workflow for the GC-MS analysis of hexachlorobenzene (HCB) impurity in **Solvent Red 135**.

## **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is a straightforward and rapid technique for the preliminary identification of **Solvent Red 135** by determining its maximum absorption wavelength ( $\lambda$ max). The  $\lambda$ max can vary depending on the solvent used.[4]

### **Experimental Protocol: UV-Vis Spectroscopy**

- 1. Sample Preparation:
- Prepare a stock solution of Solvent Red 135 in a suitable solvent (e.g., acetone, dichloromethane, ethanol, or methylbenzene) at a concentration of approximately 100 μg/mL.[2]
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 μg/mL).
- 2. UV-Vis Measurement:
- Use a quartz cuvette with a 1 cm path length.
- Use the same solvent as used for sample preparation as the blank.
- Scan the sample solution over a wavelength range of 400-700 nm.
- Identify the wavelength at which the maximum absorbance occurs (λmax).



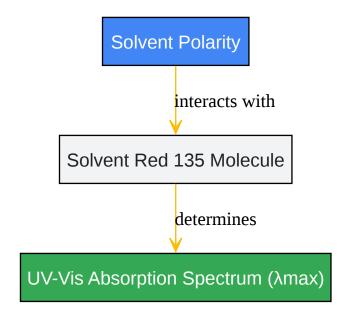
#### 3. Expected Results:

The  $\lambda$ max of **Solvent Red 135** is typically in the visible region, giving it its characteristic red color. The exact  $\lambda$ max will depend on the solvent polarity.

Solvent	Expected λmax Range (nm)
Dichloromethane	~550-560
Acetone	~545-555
Ethanol	~540-550
Methylbenzene (Toluene)	~555-565

Note: These are approximate ranges and the exact λmax should be determined experimentally.

## Relationship between Solvent and UV-Vis Spectrum



Click to download full resolution via product page

Caption: The relationship between solvent polarity and the resulting UV-Vis absorption spectrum of **Solvent Red 135**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. gcms.cz [gcms.cz]
- 6. CN102495166B Method for detecting content of azo-dye in lubricating oil Google Patents [patents.google.com]
- 7. Separation of C.I. Solvent Red 135 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Detection of Solvent Red 135]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034295#analytical-techniques-for-detecting-solvent-red-135-in-a-matrix]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com